molecular formula C10H18N2O B1465774 [(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine CAS No. 1248515-47-0

[(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine

Cat. No.: B1465774
CAS No.: 1248515-47-0
M. Wt: 182.26 g/mol
InChI Key: CSYVZQBVJXBCQN-UHFFFAOYSA-N
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Description

[(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

(Furan-2-yl)methyl[3-(methylamino)propyl]amine and its derivatives have been explored in various scientific research contexts, focusing on their synthesis, biological activities, and potential applications. Key research findings include:

  • Synthesis and Biological Activity Studies : A derivative, synthesized from furfuryl alcohol, showed potent biological activity with significant cytotoxicity against cancer cell lines and microbial inhibition, indicating potential for therapeutic applications in cancer and infectious disease treatment (Phutdhawong et al., 2019).

  • Heterocyclic Chemistry : Research into the synthesis of pyrroles from furans highlights the versatility of furan compounds in creating complex molecules with potential for further biological activity studies (Friedrich et al., 2002).

  • Nematicidal and Antimicrobial Activities : A series of furan-derived compounds demonstrated significant nematicidal and antimicrobial properties, suggesting their use in agricultural pest control and antimicrobial product development (Reddy et al., 2010).

  • Chemical Transformations and Electrophilic Substitution : Studies on the synthesis and properties of furan-thiazoloquinoline and benzimidazole derivatives illustrate the chemical versatility of furan compounds, leading to the creation of diverse molecules with potential pharmacological applications (El’chaninov & Aleksandrov, 2017).

  • Enantioselective Synthesis : Novel methods for enantioselective synthesis of furan-2-yl amines and amino acids open pathways for creating chiral molecules with specific biological activities, essential for drug discovery and development (Demir et al., 2003).

  • Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, featuring furan derivatives, showed strong antiprotozoal activity, highlighting their potential in treating protozoal infections (Ismail et al., 2004).

These studies collectively underscore the significance of (Furan-2-yl)methyl[3-(methylamino)propyl]amine and its derivatives in scientific research, offering insights into their synthesis, biological activities, and the broad spectrum of their potential applications in medicinal chemistry and agriculture. The ability to synthesize complex molecules from furan derivatives and explore their biological activities paves the way for future drug discovery and development projects.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-11-6-4-7-12(2)9-10-5-3-8-13-10/h3,5,8,11H,4,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYVZQBVJXBCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.